5-Methyl-1,6-dioxaspiro[2.5]octane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-methyl-1,6-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C7H12O2/c1-6-4-7(5-9-7)2-3-8-6/h6H,2-5H2,1H3 |
InChI Key |
JYRSMJSEYCVYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)CO2 |
Origin of Product |
United States |
Nomenclature and Structural Characteristics of 5 Methyl 1,6 Dioxaspiro 2.5 Octane
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for the compound is 5-Methyl-1,6-dioxaspiro[2.5]octane. Following IUPAC nomenclature for spiro compounds, the prefix "spiro" indicates two rings sharing a single atom. nucleos.comyoutube.com The numbers in the square brackets, [2.5], denote the number of atoms in each ring, excluding the common spiro atom, starting with the smaller ring. nucleos.comyoutube.com In this case, there are two atoms in the smaller ring (the cyclopropane (B1198618) ring) and five atoms in the larger ring (the dioxane ring). The "dioxa" prefix indicates the presence of two oxygen atoms in the cyclic structure, and their positions are designated by the locants 1 and 6. The "octane" suffix signifies a total of eight atoms in the bicyclic system. Finally, "5-Methyl" specifies a methyl group substitution at the fifth position of the larger ring.
Due to the presence of chiral centers, this compound can exist as multiple stereoisomers. The spiro carbon atom itself can be a stereocenter, and additional stereocenters can arise from the substitution pattern on the rings. The specific spatial arrangement of the atoms, or stereochemistry, can significantly influence the molecule's physical, chemical, and biological properties.
Structural Features of the Spiro[2.5]octane Core
The core structure of this compound is a spiro[2.5]octane system. This bicyclic framework is distinguished by two rings connected at a single, shared carbon atom, known as the spiro atom. wikipedia.orgontosight.ai This unique junction imparts specific geometric constraints and chemical properties to the molecule. The spiro[2.5]octane core consists of a three-membered cyclopropane ring and a six-membered dioxane ring.
The cyclopropane ring is a three-membered carbocyclic ring. fiveable.me A key feature of this ring is the significant angle strain due to its 60° bond angles, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. fiveable.melibretexts.orgpressbooks.pub This high ring strain makes the cyclopropane ring susceptible to ring-opening reactions. pressbooks.pubuni-muenchen.de Additionally, the C-H bonds in cyclopropane are eclipsed, leading to torsional strain. libretexts.orgpressbooks.pub The bonding within the cyclopropane ring is often described using the "bent bond" or Walsh model, where the carbon-carbon bonds are bent outwards. wikipedia.org
The larger ring is a 1,4-dioxane (B91453) system, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4 relative to each other. wikipedia.org To minimize steric and torsional strain, the dioxane ring typically adopts a chair conformation, similar to cyclohexane (B81311). wikipedia.orgacs.org In this conformation, the substituents can occupy either axial or equatorial positions. msu.edu The chair conformation is flexible and can undergo ring inversion, where axial and equatorial positions interchange. wikipedia.orgacs.org The presence of the oxygen atoms influences the ring's electronic properties and its ability to act as a Lewis base. wikipedia.org
The spiro carbon atom is a quaternary carbon that serves as the single point of connection between the cyclopropane and dioxane rings. wikipedia.org This atom is a defining feature of spiro compounds. wikipedia.orgbaranlab.org The tetrahedral geometry around the spiro atom forces the two rings into planes that are perpendicular to each other. This rigid, three-dimensional structure is a hallmark of spirocyclic systems and can influence their interaction with other molecules.
Conformational Analysis of the Dioxaspiro[2.5]octane Ring System
The rigid, planar cyclopropane ring is attached to the dioxane ring via the spiro carbon. The orientation of the two rings relative to each other is fixed. The chair conformation of the dioxane ring can exist in two forms that are in equilibrium through ring inversion. However, the presence of the bulky spiro-fused cyclopropane ring and the methyl group will likely lead to a strong preference for one chair conformer over the other.
Ring Strain and Stability Considerations within the Spiro System
The stability of this compound is influenced by several factors, most notably the inherent ring strain of the cyclopropane ring. fiveable.memasterorganicchemistry.com The significant angle and torsional strain in the three-membered ring make it a high-energy moiety, which can drive chemical reactions that lead to ring opening. pressbooks.pubacs.org
Data Tables
Table 1: Structural and Property Data for Rings in this compound
| Feature | Cyclopropane Ring | Dioxane Ring |
| Number of Atoms | 3 Carbon Atoms | 4 Carbon Atoms, 2 Oxygen Atoms |
| Ideal Bond Angle | 109.5° (for sp³ C) | ~109.5° |
| Actual Bond Angle | ~60° | Varies, but closer to tetrahedral |
| Key Strain Type | Angle Strain, Torsional Strain | Minimal in chair conformation |
| Conformation | Planar | Predominantly Chair |
Synthetic Methodologies for 5 Methyl 1,6 Dioxaspiro 2.5 Octane and Analogues
Strategies for Spiroketal Synthesis
General strategies for constructing the spiroketal core are foundational to understanding the synthesis of specific derivatives. These methods can be broadly categorized into cyclization reactions, metathesis approaches, and tandem sequences.
Cyclization reactions are the most common and direct methods for forming spiroketals. youtube.comyoutube.com A prevalent approach involves the acid-catalyzed cyclization of a dihydroxy ketone precursor. thieme-connect.com Under acidic conditions, the precursor undergoes intramolecular dehydration to form the thermodynamically most stable spiroketal isomer. thieme-connect.comnih.gov While effective, this method's utility can be limited by the presence of acid-sensitive functional groups in the molecule. thieme-connect.com
To overcome the limitations of harsh acidic conditions and to gain better stereocontrol, transition-metal-catalyzed methods have been developed. thieme-connect.com Catalysts based on metals like platinum can activate alkyne functionalities in precursors such as alkynediols, facilitating intramolecular dihydroalkoxylation to form the spiroketal structure under milder conditions. thieme-connect.com Another advanced strategy is reductive cyclization, which can provide access to less stable, contra-thermodynamic spiroketals through the controlled cyclization of intermediates like cyano acetals. acs.org
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in the synthesis of cyclic and spirocyclic systems. arkat-usa.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular reaction of a precursor containing two terminal alkene groups. wikipedia.orgnih.gov The reaction forms a new cycloalkene and releases volatile ethylene, driving the reaction to completion.
The RCM strategy offers the advantage of being performed under neutral conditions, which enhances its compatibility with a wide range of functional groups. wikipedia.orgrsc.org For spiroketal synthesis, a suitable diene-containing precursor can be designed to undergo RCM, forming one of the heterocyclic rings of the spiroketal system. arkat-usa.orgresearchgate.net This method's flexibility allows for the synthesis of various ring sizes and has been applied to the creation of complex molecular frameworks. rsc.orgresearchgate.net
Tandem or cascade reactions offer an elegant and efficient approach to building molecular complexity. princeton.edu These sequences involve multiple bond-forming events occurring in a single pot without the isolation of intermediates. princeton.edu This strategy reduces waste, saves time, and can lead to the rapid assembly of intricate structures like spiroketals. rsc.orgnih.gov
For instance, a tandem process might combine a reduction, diazotization, carbonylative Heck-Matsuda reaction, and cyclization to produce enantioenriched spirolactones from simple nitroarene precursors. rsc.org In the context of spiroketal synthesis, a cascade could be initiated by the opening of an epoxide, followed by a series of cyclizations and rearrangements to yield the final spirocyclic product. nih.gov The design of such sequences requires a deep understanding of reaction mechanisms to ensure each step proceeds in the desired manner.
Specific Synthetic Routes to 5-Methyl-1,6-dioxaspiro[2.5]octane Derivatives
The synthesis of the specific this compound framework, which features a spiro-fused oxirane and a substituted tetrahydropyran (B127337) ring, relies on more specialized applications of synthetic principles.
The construction of the 1,6-dioxaspiro[2.5]octane system can be achieved by forming one of the rings from a precursor that already contains the other. A conceptually related synthesis is the preparation of 5,7-dioxaspiro[2.5]octanes from 5,5-bis(chloromethyl)-1,3-dioxane precursors. google.com In this method, the three-membered cyclopropane (B1198618) ring is formed via an intramolecular cyclization from the dioxane derivative, demonstrating the principle of building the spiro system from a pre-formed six-membered ring. google.com
Applying this logic to this compound, a plausible precursor would be a 5-methyltetrahydropyran ring bearing appropriate functional groups at the C-2 position to facilitate the formation of the spiro-fused oxirane ring. This could involve an intramolecular nucleophilic substitution, such as the treatment of a 2-(1-halo-2-hydroxyethyl)-5-methyltetrahydropyran with a base to close the epoxide ring.
A direct and highly effective method for creating the spiro-epoxide motif is through the epoxidation of an exocyclic alkene. This approach involves the synthesis of a 2-methylene-5-methyltetrahydropyran precursor, followed by its reaction with an epoxidizing agent.
The epoxidation is typically carried out using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). mdpi.com The reaction of m-CPBA with the double bond of the 2-methylene-5-methyltetrahydropyran would directly yield the target compound, this compound. This method is widely used for its reliability and stereochemical predictability in many cases. The synthesis of various epoxy derivatives from cyclic alkenes using m-CPBA is a well-documented process in organic chemistry. mdpi.com The availability of related derivatives such as "Methyl this compound-2-carboxylate" further supports the viability of synthetic routes targeting this specific spiroketal framework. bldpharm.com
Reactions involving Carbonyl Compounds and Dihaloalkanes
The synthesis of spiroketals often involves the reaction of a carbonyl compound with a dihaloalkane. A classic approach to forming the 1,6-dioxaspiro[2.5]octane ring system can be envisioned through the condensation of a suitable ketone precursor with a dihaloalkane. For instance, the reaction of a cyclic ketone with a dihaloalkane, such as 1,3-dichloroacetone (B141476), in the presence of a base can lead to the formation of the spiroketal framework. orgsyn.org This method relies on the sequential alkylation of the ketone enolate, followed by an intramolecular cyclization to furnish the desired spirocyclic system.
A related strategy involves the reaction of 5,5-bis(chloromethyl)-1,3-dioxane derivatives, which can be prepared from carbonyl compounds and a diol, with a reducing agent to form the spiro[2.5]octane ring system. For example, 2-methyl-5,5-bis(chloromethyl)-1,3-dioxane has been converted to 6-methyl-5,7-dioxaspiro[2.5]octane. google.com Similarly, 2,2-dimethyl-5,5-bis(chloromethyl)-1,3-dioxane yields the corresponding 6,6-dimethyl-5,7-dioxaspiro[2.5]octane. google.com Another variation utilizes 5,5-bis(bromomethyl)-1,3-dioxane (B8684678), which reacts with zinc dust in ethanol (B145695) upon heating to produce 5,7-dioxaspiro[2.5]octane, albeit with challenges related to starting material accessibility and yield. google.com
The core principle of these reactions is the nucleophilic attack of an enolate or a related species on the electrophilic carbons of the dihaloalkane, leading to the formation of the spirocyclic structure. libretexts.orglibretexts.org The choice of carbonyl compound, dihaloalkane, and reaction conditions significantly influences the efficiency of the synthesis.
Control of Stereochemistry in Synthesis
The presence of stereocenters in this compound necessitates careful control over the stereochemical outcome of the synthesis. The biological activity of spiroketals is often highly dependent on their stereochemistry.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of spiroketal synthesis, diastereoselectivity can be achieved by employing substrates with pre-existing stereocenters that direct the formation of new stereocenters. For instance, the synthesis of 1,5-pentenediols, which are precursors to spiroketals, can be achieved with high diastereoselectivity through methods like allene (B1206475) hydroboration-double allylboration reaction sequences. nih.gov The geometry of the olefin in these precursors can be controlled, leading to either (Z)- or (E)-isomers, which can then be cyclized to form spiroketals with specific diastereomeric configurations. nih.gov
Enantioselective Methodologies
Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. The synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, a related pheromone, highlights the importance of enantioselective approaches. nih.gov Such syntheses often employ chiral catalysts or reagents to induce asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other.
Chiral Auxiliary Approaches
A powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
This approach has been successfully applied in various asymmetric syntheses. For example, chiral oxazolidinones have been used as auxiliaries in aldol (B89426) reactions to set the stereochemistry of multiple stereocenters in the synthesis of complex molecules. researchgate.net Similarly, bicyclic lactams can serve as effective chiral auxiliaries. researchgate.net In the synthesis of spiro-compounds, a chiral auxiliary can be attached to one of the starting materials to guide the formation of the spirocyclic core with high diastereomeric excess. researchgate.net The choice of the auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. researchgate.net
Reaction Conditions and Yield Optimization
Optimizing reaction conditions is paramount for achieving high yields and purity of the target compound. Key parameters that are often manipulated include temperature, solvent, catalyst, and reaction time.
For instance, in the synthesis of spirooxetane compounds, which are related to dioxaspirooctanes, the choice of base and solvent is critical. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at elevated temperatures has been shown to be effective for O-alkylation steps. nuph.edu.ua The subsequent ring-closing metathesis (RCM) reaction often employs a Grubbs' catalyst, and the yield can be significantly influenced by the catalyst loading and reaction time. nuph.edu.ua
Similarly, in reactions involving chiral auxiliaries, the base and temperature can dramatically affect the diastereomeric ratio of the product. researchgate.net For example, a study on the enantioselective synthesis of spirooxoindoles found that changing the base and lowering the temperature significantly improved the diastereomeric ratio. researchgate.net
The following table summarizes optimized conditions for related synthetic transformations:
| Reaction Type | Reagents and Conditions | Yield (%) | Reference |
| O-Alkylation | NaH, THF, 70 °C, 16 h | 49 | nuph.edu.ua |
| Ring-Closing Metathesis | Grubbs' II catalyst | 70 | nuph.edu.ua |
| Hydrogenation | Pd(OH)2/C, H2 (70 atm), 50 °C, 48 h | 95 | nuph.edu.ua |
| Reduction | LiAlH4 | 83 | nuph.edu.ua |
| Oxidation | DMP, CH2Cl2, rt, 3 h | - | nuph.edu.ua |
| Saponification | LiOH·H2O, THF/H2O, rt, 16 h | 93 | nuph.edu.ua |
Comparative Analysis of Synthetic Efficiency and Accessibility of Starting Materials
For example, a method for producing 5,7-dioxaspiro[2.5]octanes from 5,5-bis(bromomethyl)-1,3-dioxane suffers from the multi-step and difficult preparation of the starting material. google.com In contrast, a route starting from 1,3-dichloroacetone and neopentyl glycol to produce a precursor for a spiro compound is reported to have a high yield of 97%. orgsyn.org
The development of synthetic routes that utilize readily available and inexpensive starting materials is a key goal in organic synthesis. beilstein-journals.org For example, diethyl acetonedicarboxylate has been used as a starting material for the synthesis of spiro[2.5]octane-5,7-dione, avoiding the need for column chromatography and allowing for easy scale-up.
Ultimately, the choice of a synthetic strategy depends on a balance of factors including the desired stereochemistry, the required scale of the synthesis, and the availability of resources.
Chemical Reactivity and Transformations of 5 Methyl 1,6 Dioxaspiro 2.5 Octane
Reactivity Profiles of Spiroacetals
Spiroacetals, in general, are characterized by their anomeric effect, where the axial lone pair of an endocyclic oxygen atom donates electron density into the anti-bonding orbital of an exocyclic C-O bond, leading to a stabilization of the molecule. However, in 5-Methyl-1,6-dioxaspiro[2.5]octane, the presence of the highly strained oxirane ring introduces a significant departure from the typical reactivity of spiroacetals. This oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The spirocyclic nature of the molecule provides a rigid framework that can influence the stereochemical outcome of reactions.
The reactivity of spiroacetals can be influenced by factors such as ring size, substituents, and the nature of the attacking reagent. For instance, the presence of a methyl group at the 5-position of the tetrahydropyran (B127337) ring in this compound can exert steric and electronic effects on the reactivity of both rings.
Ring Opening Reactions
The most prominent reaction of this compound is the nucleophilic ring-opening of the strained epoxide ring. This reaction can be initiated by a variety of nucleophiles under either acidic or basic conditions.
Under acidic conditions, the epoxide oxygen is protonated, activating the ring towards attack by even weak nucleophiles. The regioselectivity of the attack is governed by the stability of the resulting carbocation-like transition state. In the case of this compound, attack at the more substituted spiro center is generally favored due to the stabilizing effect of the adjacent oxygen atom.
Under basic or neutral conditions, strong nucleophiles are required to open the epoxide ring. The attack typically occurs at the less sterically hindered carbon of the epoxide.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Related Oxaspiro-compounds
| Nucleophile | Reagent/Conditions | Product Type |
| Amines | Mild conditions, catalyst | Functionalized derivatives |
| Thiols | Mild conditions, catalyst | Functionalized derivatives |
| Alcohols | Mild conditions, catalyst | Functionalized derivatives |
This data is generalized from the reactivity of related oxaspiro compounds and serves as a predictive model for the reactivity of this compound.
Substitution Reactions at the Spiro Center and Peripheral Groups
Substitution reactions at the spiro center of this compound are intrinsically linked to the ring-opening of the epoxide. A direct SN1 or SN2 displacement at the spiro carbon without ring opening is generally not feasible due to the high energy of the transition states involved.
However, once the epoxide ring is opened, the resulting diol can undergo further reactions. The newly formed hydroxyl groups can be functionalized, for example, through esterification or etherification, leading to a variety of derivatives.
Substitution reactions can also occur at the methyl group on the tetrahydropyran ring, for instance, via radical halogenation, although this would require harsh conditions that might not be compatible with the spiroacetal functionality.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target different parts of the molecule.
Oxidation: The tetrahydropyran ring can be oxidized to the corresponding lactone using strong oxidizing agents. The epoxide ring is generally stable to oxidation but can be cleaved under harsh oxidative conditions. Research on the selective oxidation of derivatives of similar compounds has been conducted to produce compounds with enhanced biological activities.
Reduction: The epoxide ring can be reduced to an alcohol using hydride reagents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic attack of the hydride ion on one of the epoxide carbons, followed by protonation of the resulting alkoxide. The regioselectivity of the hydride attack is influenced by steric factors, with the attack generally occurring at the less substituted carbon.
Table 2: Common Reagents for Oxidation and Reduction of Related Oxaspiro-compounds
| Transformation | Reagent | Expected Product with this compound |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Ketones or carboxylic acids via ring opening and further oxidation. |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Diol via epoxide ring opening. |
This data is based on the reactivity of the related compound 6-Methyl-1-oxaspiro[2.5]octane and is predictive for this compound.
Derivatization Strategies for Functional Group Interconversion
The versatile reactivity of this compound allows for a range of derivatization strategies. The primary route for derivatization is through the ring-opening of the epoxide, which introduces new functional groups that can be further modified.
For example, the diol formed from the reductive opening of the epoxide can be selectively protected and functionalized. One hydroxyl group could be protected, allowing for selective reaction at the other. This strategy is crucial in the synthesis of complex natural products and other target molecules.
Furthermore, derivatives of the parent compound, such as those containing a carboxylate group on the oxirane ring (e.g., Methyl this compound-2-carboxylate), provide additional handles for functional group interconversion. bldpharm.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, an acid chloride, or other functional groups.
Mechanistic Studies of Key Transformations
The mechanism of the ring-opening of the epoxide in this compound is a key area of study. The stereochemical outcome of the reaction provides insights into the transition state geometry. For example, a backside attack by the nucleophile, typical of an SN2 mechanism, would lead to inversion of configuration at the attacked carbon.
In acid-catalyzed ring-opening, the mechanism may have more SN1 character, with the formation of a partial positive charge on the more substituted carbon. The stereochemical outcome in this case may be a mixture of inversion and retention of configuration.
The study of these mechanisms often involves computational modeling to determine the energies of different reaction pathways and transition states, as well as detailed kinetic and stereochemical studies.
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the connectivity and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 5-Methyl-1,6-dioxaspiro[2.5]octane, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, protons attached to carbons adjacent to the oxygen atoms would be expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen.
The protons of the methyl group would likely appear as a doublet, being split by the single proton on the adjacent carbon. The protons on the cyclohexane (B81311) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons of the oxirane ring are also expected to show distinct signals.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Methyl Protons (CH₃) | ~1.2 | Doublet (d) | ~6-7 |
| Methine Proton (CH) | ~3.5-4.0 | Multiplet (m) | - |
| Oxirane Protons (CH₂) | ~2.5-3.0 | Multiplets (m) | - |
| Cyclohexane Protons (CH₂) | ~1.4-1.8 | Multiplets (m) | - |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Current time information in Atlanta, GA, US. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak. The chemical shifts of these peaks are indicative of the carbon's hybridization and its bonding environment.
The spiro carbon, being bonded to two oxygen atoms, would be significantly deshielded and appear at a low field. The carbons of the oxirane ring and the carbon bearing the methyl group and attached to an oxygen atom would also show characteristic downfield shifts. The remaining carbons of the cyclohexane ring would resonate at higher fields.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Spiro Carbon (C) | ~95-105 |
| Oxirane Carbon (CH₂) | ~45-55 |
| Methine Carbon (CH) | ~70-80 |
| Methyl Carbon (CH₃) | ~15-25 |
| Cyclohexane Carbons (CH₂) | ~20-40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. chemsrc.com For this compound, COSY would reveal correlations between the methyl protons and the adjacent methine proton, as well as between the various protons on the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. epa.gov By correlating the ¹H and ¹³C NMR spectra, HSQC allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. calpaclab.com HMBC is crucial for identifying quaternary carbons (like the spiro carbon) and for piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the spiro carbon, as well as the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, irrespective of their bonding connectivity. epa.gov Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group and the oxirane ring with respect to the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Expected HRMS Data for this compound:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 129.0910 | (To be determined experimentally) |
| [M+Na]⁺ | 151.0729 | (To be determined experimentally) |
Fragmentation Patterns in Spiroacetals
In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Spiroacetals often exhibit characteristic fragmentation pathways. Common fragmentation processes include the cleavage of the C-O bonds of the spiroacetal moiety and the loss of small neutral molecules. The analysis of these fragmentation patterns can provide valuable clues about the connectivity of the molecule. For instance, the loss of a methyl radical or the cleavage of the oxirane ring would produce fragment ions with specific mass-to-charge ratios, further corroborating the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the key functional groups are the C-O-C ether linkages within the spiroketal system, the C-H bonds of the aliphatic rings and the methyl group, and the C-C bonds of the cyclopropane (B1198618) and tetrahydropyran (B127337) rings.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, prominent band in the region of 1200-1000 cm⁻¹ would be indicative of the C-O stretching vibrations of the ether groups. The spirocyclic nature of the acetal (B89532) would likely result in multiple strong peaks in this region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated to appear in the 3000-2850 cm⁻¹ range. Specifically, the C-H bonds of the cyclopropane ring may show absorptions at slightly higher frequencies, typically above 3000 cm⁻¹, which can help distinguish them from the C-H bonds of the six-membered ring. The presence of the methyl group would also give rise to characteristic C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
While a definitive, experimentally recorded IR spectrum for this compound is not readily found in public spectral databases, data for the parent compound, 1,6-dioxaspiro[2.5]octane, is available and provides a basis for these predictions. nih.gov The addition of a methyl group at the 5-position is not expected to dramatically alter the fundamental absorption frequencies but may introduce subtle shifts and additional weak bands corresponding to the methyl group's vibrations.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (Cyclopropane) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C-H (Methyl) | Bending (asymmetric) | ~1465 |
| C-H (Methyl) | Bending (symmetric) | ~1375 |
| C-O (Ether/Acetal) | Stretching | 1200-1000 (strong, multiple bands) |
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment
The structure of this compound contains a spirocyclic center and a chiral center at the carbon atom bearing the methyl group (C5). This means the molecule is chiral and can exist as a pair of enantiomers. Consequently, methods capable of separating and quantifying these enantiomers are crucial for its characterization, particularly in stereoselective synthesis.
Chiral Chromatography is the primary technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for each enantiomer, allowing for their separation and quantification. For this compound, a variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or chiral polymers could potentially be employed in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The choice of the specific chiral column and the mobile phase (for HPLC) or temperature program (for GC) would require empirical development to achieve optimal separation. The outcome of a successful chiral separation would be a chromatogram showing two distinct, well-resolved peaks, each corresponding to one of the enantiomers. The relative area of these peaks would provide the enantiomeric excess (ee) of the sample.
Optical Rotation , measured using a polarimeter, is a physical property of chiral substances that causes the plane of polarized light to rotate. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). While the specific rotation value for this compound has not been reported in the literature, experimental determination of this value for a sample of known enantiomeric purity (as determined by chiral chromatography) would be a critical step in its characterization. This value could then be used as a routine quality control measure to assess the enantiomeric purity of future batches. A racemic mixture (a 50:50 mixture of both enantiomers) would exhibit no optical rotation.
X-ray Crystallography for Absolute Configuration Determination
X-ray Crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
To apply this technique to this compound, it would first be necessary to grow a high-quality single crystal of the compound. This can often be a challenging step, requiring the screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, X-ray diffraction analysis can be performed. For chiral molecules, the use of anomalous dispersion effects, often requiring a heavy atom in the structure or the use of specific X-ray wavelengths, allows for the unambiguous determination of the absolute configuration (i.e., whether a chiral center is R or S).
Although no crystal structure for this compound is currently deposited in public crystallographic databases, this technique remains the gold standard for unequivocally establishing its molecular structure and stereochemistry. The resulting structural data would provide invaluable insights into the conformation of the spirocyclic system and the spatial orientation of the methyl group.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and properties of 5-Methyl-1,6-dioxaspiro[2.5]octane. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Orbital Analysis (HOMO, LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A hypothetical data table for such an analysis is presented below.
Table 1: Hypothetical Molecular Orbital Analysis Data (Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Electrostatic Potential Mapping
An electrostatic potential map would visualize the charge distribution on the surface of this compound. This map helps to identify electrophilic and nucleophilic sites, with red regions indicating electron-rich areas (negative potential) and blue regions indicating electron-poor areas (positive potential). Such a map would highlight the electronegative oxygen atoms as sites of negative potential.
Conformational Searching and Energy Minimization
A thorough conformational search would be necessary to identify the most stable three-dimensional structures of this compound. Due to the presence of the spirocyclic ring system and the methyl group, several stereoisomers and conformers are possible. Energy minimization calculations for each conformer would determine their relative stabilities.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
Table 2: Hypothetical Predicted Spectroscopic Data (Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.)
| Nucleus | Predicted Chemical Shift (ppm) |
| 13C (Spirocenter) | 95.0 |
| 1H (Methyl) | 1.2 |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling could be employed to investigate the mechanisms of reactions involving this compound, such as its formation or subsequent transformations. This would involve locating the transition state structures and calculating the activation energies for the proposed reaction pathways, providing a deeper understanding of the reaction kinetics and thermodynamics.
Molecular Dynamics Simulations
Molecular dynamics simulations could be utilized to study the conformational behavior of this compound in different environments, such as in various solvents or at different temperatures. These simulations would provide insights into the flexibility of the ring systems and the dynamics of its intermolecular interactions over time.
Biological and Ecological Relevance in Academic Contexts
Natural Occurrence of Spiroacetals as Semiochemicals
Spiroacetals are remarkably widespread in nature, often serving as semiochemicals—chemicals that convey information between organisms. benthamdirect.comingentaconnect.com They are volatile, less polar constituents found in the secretions of numerous insect species. benthamdirect.comingentaconnect.com Structurally, these compounds are formed through the intramolecular cyclization of keto-diols, where hydroxyl groups on either side of a carbonyl group are positioned to react and form the characteristic bicyclic acetal (B89532) system. ingentaconnect.com
Research has identified at least 30 different spiroacetal structures in insects, categorized into various systems based on their ring sizes, such as 1,6-dioxaspiro[4.4]nonanes and 1,6-dioxaspiro[4.5]decanes. benthamdirect.comingentaconnect.com These compounds are employed intraspecifically as pheromones to communicate with members of the same species and interspecifically as kairomones, which are detected by other species, often to their own benefit (e.g., a predator locating prey). ingentaconnect.com
Role as Insect Pheromones and Kairomones in Chemical Ecology Research
The function of spiroacetals as chemical messengers is a cornerstone of chemical ecology research. Their roles are diverse, ranging from attracting mates and coordinating group behaviors to defending against predators.
Many spiroacetals function as aggregation pheromones, which attract individuals of the same species to a specific location. benthamdirect.comingentaconnect.com This behavior is crucial for various survival strategies. For example, bark beetles use these pheromones to coordinate mass attacks on host trees, a strategy that allows them to overwhelm the tree's natural defenses. slu.seusda.gov The pioneer beetles, typically males, will initiate boring into the bark and release the pheromone, attracting both females and other males to the site. usda.gov
One of the first spiroacetals identified in insects was 2-ethyl-1,6-dioxaspiro[4.4]nonane, known as chalcogran, a key component of the aggregation pheromone of the spruce bark beetle, Pityogenes chalcographus. benthamdirect.comingentaconnect.com Another widespread example is 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, which serves as an aggregation pheromone in the solitary bee Andrena wilkella. benthamdirect.comingentaconnect.com
| Spiroacetal Compound | Insect Species | Pheromone Function |
|---|---|---|
| 2-ethyl-1,6-dioxaspiro[4.4]nonane (Chalcogran) | Pityogenes chalcographus (Spruce bark beetle) | Aggregation benthamdirect.comingentaconnect.com |
| 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane | Andrena wilkella (Solitary bee) | Aggregation benthamdirect.comingentaconnect.com |
| 1,7-dioxaspiro[5.5]undecane (Olean) | Bactrocera oleae (Olive fly) | Sex Pheromone benthamdirect.comingentaconnect.com |
In contrast to aggregation, some spiroacetals act as repellents or "spacers." benthamdirect.comingentaconnect.com These compounds help manage population density and reduce competition for resources. A well-documented example is (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane, also known as conophthorin. benthamdirect.comingentaconnect.com This compound functions as a repellent in several bark beetle species, preventing overcrowding on a host tree. benthamdirect.comingentaconnect.com Such chemicals are highly irritating to certain predators and parasites, serving as an effective defense mechanism. researchgate.net
The biological activity of spiroacetals is often highly dependent on their stereochemistry—the specific three-dimensional arrangement of their atoms. nih.gov Different stereoisomers (enantiomers or diastereomers) of the same compound can elicit dramatically different, or even opposite, behavioral responses. nih.gov
This specificity is critical for maintaining species-specific communication. For instance, in the olive fly (Bactrocera oleae), the female produces a racemic mixture of the sex pheromone olean (1,7-dioxaspiro[5.5]undecane), but only the (R)-enantiomer is attractive to males. benthamdirect.com
However, the relationship between stereoisomerism and activity is not always straightforward. In an interesting case, the German cockroach produces the (3S,11S) stereoisomer of its pheromone, but bioassays revealed that all four possible stereoisomers are active, with the naturally produced version being the least potent. nih.gov This is thought to be a consequence of the stereochemical limitations of its biosynthetic pathway. nih.gov
| Organism | Pheromone/Compound | Stereoisomer Activity |
|---|---|---|
| Ambrosia beetle | Sulcatol | Neither (R)- nor (S)-enantiomer is active alone; the mixture is bioactive. nih.gov |
| Olive fly (Bactrocera oleae) | Olean | Only the (R)-enantiomer is attractive to males. benthamdirect.com |
| German cockroach | German cockroach pheromone | All four stereoisomers are bioactive, but the natural (3S,11S) isomer is the least effective. nih.gov |
Chemoreception Mechanisms in Organisms (e.g., Electroantennographic Detection)
Insects perceive spiroacetals and other semiochemicals through a sophisticated chemoreception system. actanaturae.ru The primary organs for detecting airborne chemicals (olfaction) are the antennae and maxillary palps, which are covered in sensory hairs called sensilla. actanaturae.runcsu.edu Within these sensilla are olfactory sensory neurons (OSNs) that express specific chemoreceptors in their dendrites. actanaturae.ru
The insect chemoreception system utilizes several superfamilies of receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). actanaturae.ru When a volatile molecule like a spiroacetal binds to an OR, it triggers a nerve impulse that travels to the brain, where the information is processed, leading to a specific behavioral response. actanaturae.ru
To study these interactions in a laboratory setting, researchers frequently use a technique called electroantennography (EAG) or, when coupled with a gas chromatograph, electroantennographic detection (GC-EAD). researchgate.netnih.govockenfels-syntech.com This bioassay measures the change in electrical potential across an insect's antenna when it is exposed to a specific chemical. ockenfels-syntech.com By puffing a sample of a compound over an excised or intact antenna and recording the resulting electrical signal, scientists can determine which specific chemicals an insect is capable of detecting. researchgate.netockenfels-syntech.com GC-EAD is particularly powerful as it allows researchers to separate a complex mixture of volatile compounds and simultaneously identify which specific components elicit a response from the insect's antenna, providing precise information on the retention times of biologically active compounds. researchgate.netnih.gov
Applications in Advanced Organic Synthesis
5-Methyl-1,6-dioxaspiro[2.5]octane as a Chiral Building Block
The presence of a stereocenter at the C5 position of the tetrahydropyran (B127337) ring makes this compound a valuable chiral building block. Enantioselective synthesis of this compound allows for the introduction of a defined stereochemistry, which can be transferred to more complex target molecules. While specific examples of its use as a chiral auxiliary are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its potential in diastereoselective reactions.
The stereogenic center can direct the approach of reagents to the spirocyclic system or to functional groups attached to it. For instance, the nucleophilic opening of the epoxide ring can proceed with high diastereoselectivity, controlled by the stereochemistry of the methyl group. This controlled bond formation is a cornerstone of modern organic synthesis, enabling the construction of stereochemically rich molecules. The use of chiral catalysts in the synthesis of this compound itself is a key strategy to obtain enantiomerically pure material, which can then be used in the synthesis of optically active natural products and pharmaceuticals. libretexts.org
Use as an Intermediate in the Synthesis of Complex Molecules
The unique structural features of this compound, including the strained oxirane ring and the tetrahydropyran moiety, make it a versatile intermediate for the synthesis of a variety of complex molecules.
Construction of Natural Products
While a direct total synthesis of a natural product employing this compound as a key intermediate is not prominently reported, the spiroketal moiety is a common structural motif in numerous natural products with significant biological activities. The principles of its reactivity can be extrapolated to understand its potential in this area. For example, the acid-catalyzed rearrangement of similar spiroketal systems is a known strategy for the construction of fused-ring systems present in various terpenoids and alkaloids. The strategic opening of the epoxide ring can also unveil functionalities that can be further elaborated to construct the carbon skeleton of natural products. The hamigeran family of natural products, for instance, features complex polycyclic systems where the controlled formation of seven-membered rings is a key synthetic challenge. nih.gov The reactivity of spirocyclic systems like this compound could offer novel approaches to such challenging targets.
Synthesis of Heterocyclic Compounds
The reactivity of the oxirane ring in this compound provides a gateway to a diverse range of heterocyclic compounds. Nucleophilic ring-opening of the epoxide by various heteroatom nucleophiles can lead to the formation of functionalized tetrahydropyrans. For instance, reaction with amines would yield amino alcohols, which are precursors to morpholines and other nitrogen-containing heterocycles. Similarly, reaction with thiols can lead to sulfur-containing heterocycles.
A documented reaction of the parent compound, 1,6-dioxaspiro[2.5]octane, with nucleophiles provides insight into the expected reactivity of its methylated analog. researchgate.net These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less hindered carbon of the oxirane. The resulting di-functionalized tetrahydropyran can then undergo intramolecular cyclization to form a new heterocyclic ring fused or spiro-annulated to the original tetrahydropyran core. This strategy is a powerful tool for the rapid construction of complex heterocyclic systems. For example, the synthesis of spiro heterocyclic steroids often involves the construction of a heterocyclic ring at a specific position of the steroid backbone, highlighting the importance of spiro intermediates in medicinal chemistry. libretexts.orgnih.gov
Precursor to Other Spirocyclic Systems
This compound can serve as a precursor to other, more complex spirocyclic systems through various ring expansion and rearrangement reactions. For instance, treatment with a Lewis acid could induce a skeletal rearrangement, potentially leading to the formation of larger ring systems. The synthesis of spiro[2.5]octane-5,7-dione highlights a general strategy for constructing spirocyclic frameworks that could be adapted from intermediates derived from this compound. researchgate.net
Furthermore, the functional groups introduced through the ring-opening of the epoxide can be used to build a second ring, leading to different spirocyclic architectures. For example, the diol resulting from the hydrolysis of the epoxide could be selectively protected and then oxidized to a ketone, which could then undergo a Wittig reaction or a Grignard addition followed by cyclization to form a new carbocyclic or heterocyclic ring at the spiro center. The synthesis of 2,5-dioxaspiro[3.4]octane building blocks from oxetane (B1205548) precursors demonstrates the versatility of using small, strained rings to construct more elaborate spirocyclic systems. nuph.edu.uaresearchgate.net
Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology (excluding clinical pharmacology)
The scaffold of this compound is a promising starting point for the generation of compound libraries for structure-activity relationship (SAR) studies in chemical biology. The ability to introduce diverse functionalities at specific positions allows for the systematic exploration of the chemical space around the spiroketal core.
The epoxide ring is a key handle for derivatization. Its reaction with a wide array of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles, can generate a library of derivatives with varying physicochemical properties. These derivatives can then be screened for their ability to interact with biological targets such as enzymes and receptors.
Several derivatives of this compound are commercially available, indicating their utility in synthetic and medicinal chemistry research. These derivatives often possess additional functional groups, such as esters or nitriles, which can be further modified.
| Compound Name | CAS Number | Molecular Formula |
| Methyl this compound-2-carboxylate | 1560801-86-6 | C9H14O4 |
| Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1544224-59-0 | C10H16O4 |
| 5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile | 1862934-12-0 | C9H13NO2 |
| Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | 1470556-05-8 | C8H12O4 |
Table 1: Commercially available derivatives of 1,6-dioxaspiro[2.5]octane. bldpharm.comchemsrc.combldpharm.combiosynth.com
The goal of such SAR studies in chemical biology is to understand the molecular basis of a compound's biological activity, without focusing on its therapeutic application. For example, by systematically varying the substituents on the tetrahydropyran ring or the nature of the nucleophile used to open the epoxide, researchers can identify key structural features required for binding to a specific protein. This information is crucial for the design of chemical probes to study biological processes and for the early stages of drug discovery. nih.gov
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques
Chromatography is a cornerstone of separation science and is indispensable for the analysis of "5-Methyl-1,6-dioxaspiro[2.5]octane." These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. youtube.com In the context of "this compound," GC is an ideal method for assessing its purity and for monitoring the progress of the chemical reactions used in its synthesis.
During a synthesis, small aliquots of the reaction mixture can be periodically sampled and injected into the gas chromatograph. The resulting chromatogram will show peaks corresponding to the starting materials, intermediates, the desired product ("this compound"), and any byproducts. By tracking the decrease in the peak areas of the reactants and the increase in the peak area of the product over time, chemists can determine the optimal reaction time and conditions.
For purity assessment, a sample of the isolated "this compound" is analyzed by GC. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities, and the area under each peak is proportional to the concentration of that component, allowing for a quantitative assessment of purity. youtube.com
Table 1: Illustrative GC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Expected Retention Time | Dependent on the specific conditions, but would be a characteristic value for the compound. |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. nih.govbas.bg For a compound like "this compound," which may have limited volatility or thermal stability, HPLC offers a significant advantage over GC.
In a typical HPLC analysis, a solution of the sample is injected into a column packed with a solid adsorbent material (the stationary phase). A liquid solvent (the mobile phase) is then pumped through the column at high pressure. The separation is based on the compound's interaction with the stationary and mobile phases. For "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol (B129727) or acetonitrile (B52724) and water). usp.brnih.gov
HPLC is particularly valuable for the precise quantification of "this compound." By creating a calibration curve using standards of known concentration, the exact amount of the compound in a sample can be determined from its peak area in the chromatogram. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 micrometers) and higher pressures than traditional HPLC. mdpi.comyoutube.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. youtube.com
For the analysis of "this compound," a UPLC method would offer several benefits. The increased resolution would allow for the separation of closely related impurities that might not be resolved by HPLC. The higher sensitivity would be advantageous for detecting and quantifying trace amounts of the compound or its byproducts. The speed of UPLC also makes it highly suitable for high-throughput screening applications. mdpi.com
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a powerful tool for the unambiguous identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. elsevier.comlibretexts.org As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. libretexts.orgorientjchem.org This fragmentation pattern provides detailed structural information, allowing for the confident identification of "this compound" and any impurities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a similarly powerful technique that couples HPLC or UPLC with a mass spectrometer. nih.govnih.gov It is particularly useful for non-volatile or thermally labile compounds. usp.br The eluent from the LC column is introduced into the mass spectrometer, providing mass and structural information for each separated component. LC-MS is instrumental in the analysis of complex mixtures and the identification of unknown compounds. nih.govices.dk For "this compound," LC-MS would be invaluable for confirming its molecular weight and for elucidating the structure of any impurities or degradation products.
Table 2: Illustrative Hyphenated Technique Application for this compound Analysis
| Technique | Application | Expected Outcome |
| GC-MS | Identification of volatile impurities and confirmation of product structure. | A chromatogram showing separated peaks, with a corresponding mass spectrum for each peak. The mass spectrum of the main peak would confirm the molecular weight and fragmentation pattern of this compound. |
| LC-MS | Confirmation of molecular weight and identification of non-volatile impurities. | A chromatogram with separated peaks. The mass spectrum for the primary peak would confirm the molecular weight of this compound. Other peaks could be identified as byproducts or degradation products based on their mass spectra. |
Development of Analytical Standards for Research Samples
The development of a pure, well-characterized analytical standard for "this compound" is a prerequisite for accurate and reproducible research. This standard serves as a reference point for all analytical measurements.
The process of developing an analytical standard involves synthesizing the compound at the highest possible purity and then rigorously characterizing it using a combination of the analytical techniques described above (GC, HPLC, GC-MS, LC-MS), as well as other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The purity of the standard is typically determined by quantitative analysis, often using a combination of chromatographic techniques.
Once established, this analytical standard is used to:
Confirm the identity of newly synthesized batches of "this compound" by comparing their retention times and mass spectra to that of the standard.
Quantify the compound in various samples by creating calibration curves.
Assess the purity of research samples by identifying and quantifying any impurities present.
The availability of a reliable analytical standard is crucial for ensuring the quality and validity of any scientific data generated using "this compound."
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways to Substituted Dioxaspiro[2.5]octanes
The development of new and efficient methods for the synthesis of substituted dioxaspiro[2.5]octanes is a primary focus of future research. Current strategies often involve multi-step sequences, and the exploration of novel pathways could provide more direct and versatile access to a wider range of analogs. One promising avenue is the use of transition-metal catalysis, which has shown significant potential in the synthesis of other spiroketal systems. researchgate.net These methods could enable the construction of the spirocyclic core with high levels of control and efficiency.
Furthermore, diversity-oriented synthesis approaches are being developed to create libraries of spiroketals with varied stereochemistry for biological screening. mskcc.org This involves designing synthetic routes that can systematically generate all possible stereoisomers of a given spiroketal scaffold. Such libraries are invaluable for exploring the structure-activity relationships of these compounds.
Deeper Understanding of Reactivity and Reaction Mechanisms
A more profound understanding of the reactivity of the dioxaspiro[2.5]octane system is crucial for its application in organic synthesis. The strained epoxide ring is a key functional group that dictates much of the molecule's chemical behavior. Future studies will likely focus on elucidating the mechanisms of ring-opening reactions under various conditions (acidic, basic, nucleophilic). Investigating the regioselectivity and stereoselectivity of these reactions will be paramount for harnessing the synthetic potential of these compounds as intermediates.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms. researchgate.net By modeling transition states and reaction intermediates, researchers can better predict and control the outcomes of chemical transformations involving dioxaspiro[2.5]octanes.
Advanced Stereochemical Control in Synthesis
The stereochemistry of spiroketals plays a critical role in their biological activity. nih.gov Consequently, achieving high levels of stereochemical control during the synthesis of substituted dioxaspiro[2.5]octanes is a significant challenge and a major area for future research. While thermodynamically controlled spiroketalizations often favor the most stable anomeric isomer, kinetically controlled methods are needed to access less stable, yet potentially more biologically active, stereoisomers. mskcc.orgnih.gov
Future efforts will likely concentrate on the development of new chiral catalysts and reagents that can direct the stereochemical outcome of the spiroketalization process. The identification of reaction parameters that influence the stereoselectivity of these transformations will be essential for the selective preparation of specific isomers. nih.gov
Investigation of New Biological Roles in Chemical Ecology
While some spiroketals are known to function as insect pheromones, the full extent of the biological roles of 5-Methyl-1,6-dioxaspiro[2.5]octane and its derivatives in chemical ecology remains largely unexplored. Future research should aim to identify new instances of these compounds in nature and elucidate their functions in intra- and interspecies communication.
This will involve the use of advanced analytical techniques for the detection and identification of trace amounts of these compounds in biological samples. Once identified, synthetic standards can be prepared to confirm their structure and to conduct bioassays to determine their ecological significance.
Development of Sustainable and Green Synthesis Methods
In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green methods for the synthesis of dioxaspiro[2.5]octanes is a critical future direction. This includes the use of renewable starting materials, the reduction of hazardous reagents and solvents, and the implementation of more energy-efficient reaction conditions.
One promising approach is the use of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org For instance, a telescoped flow process has been successfully used for the synthesis of a chiral spiroketone intermediate, demonstrating significant cost and waste reduction. rsc.org The application of biocatalysis, employing enzymes to carry out specific chemical transformations, also holds great potential for the green synthesis of these compounds.
Computational Insights for Structure-Activity Relationship Elucidation in Biological Contexts
Computational modeling and molecular docking studies will be instrumental in understanding the structure-activity relationships (SAR) of dioxaspiro[2.5]octane analogs in various biological contexts. By simulating the interactions of these compounds with their biological targets, such as enzymes and receptors, researchers can gain insights into the molecular basis of their activity.
This knowledge can then be used to design and synthesize new analogs with improved potency and selectivity. The integration of computational chemistry with experimental biological testing will create a powerful feedback loop for the rational design of novel bioactive molecules based on the dioxaspiro[2.5]octane scaffold.
Q & A
Basic Research Questions
Q. What are the essential safety protocols for handling 5-Methyl-1,6-dioxaspiro[2.5]octane in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE): chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors.
- Segregate waste in labeled, airtight containers and coordinate disposal with certified waste management services to mitigate environmental risks .
- Conduct a pre-experiment risk assessment to identify reactivity hazards (e.g., peroxide formation, thermal instability).
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm spirocyclic connectivity and methyl group positioning. Compare chemical shifts with analogous spiroethers (e.g., 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]) .
- Infrared (IR) Spectroscopy : Identify ether (C-O-C) stretching vibrations (~1100 cm) and methyl group signals.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns via high-resolution MS .
| Technique | Key Parameters | Application |
|---|---|---|
| H NMR | δ 1.2–1.5 (methyl), δ 3.5–4.5 (oxirane protons) | Stereochemical confirmation |
| C NMR | δ 60–70 (spiro carbons), δ 20–25 (methyl carbons) | Connectivity analysis |
| HRMS | m/z 156.1150 (calculated for CHO) | Molecular formula validation |
Q. How can researchers design a scalable synthesis route for this compound?
- Methodological Answer :
- Step 1 : Optimize ring-closing strategies (e.g., acid-catalyzed cyclization of diols or epoxide formation via peroxidation).
- Step 2 : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, monitoring progress via TLC (R ~0.3–0.5) .
- Step 3 : Scale-up considerations: Ensure solvent recovery systems and controlled reaction temperatures to prevent exothermic side reactions.
Advanced Research Questions
Q. How can computational modeling enhance the prediction of this compound’s reactivity in novel reactions?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations to map transition states and activation energies for ring-opening reactions (e.g., nucleophilic attacks on the oxirane ring) .
- Validate models with experimental kinetic data (e.g., Arrhenius plots from controlled thermal degradation studies).
- Integrate molecular dynamics simulations to study solvent effects on reactivity .
Q. What strategies resolve contradictory data in thermal stability studies of this compound?
- Methodological Answer :
- Controlled Replication : Repeat experiments under inert atmospheres (N/Ar) to exclude oxidative degradation pathways .
- Multivariate Analysis : Use chemometric tools (e.g., PCA) to isolate variables (temperature, humidity) causing data discrepancies .
- Advanced Characterization : Apply hyphenated techniques like TGA-FTIR or GC-MS to identify decomposition byproducts .
Q. How do surface chemistry interactions influence the environmental persistence of this compound?
- Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to measure adsorption coefficients on indoor/outdoor surfaces (e.g., silica, cellulose) .
- Reactivity Screening : Expose the compound to simulated environmental oxidants (e.g., ozone, OH radicals) and monitor degradation via LC-MS .
- Nanoscale Imaging : Apply AFM or TEM to visualize surface-bound aggregates and their morphological changes under UV/thermal stress .
Methodological Resources
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Literature Search : Systematically query databases (e.g., SciFinder, Reaxys) using keywords like "spirocyclic ether synthesis" or "oxirane stability," and track results in spreadsheets for reproducibility .
05 文献检索Literature search for meta-analysis02:58
-
Experimental Design : Prioritize factorial designs to test multiple variables (e.g., catalyst loading, solvent polarity) efficiently .
-
Collaborative Frameworks : Engage with computational chemists and environmental scientists to address multidisciplinary challenges in stability and application studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

